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Compound of Interest

Compound Name: BGB-290

Cat. No.: B1191590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for pamiparib

(BGB-290), a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2.

The information presented herein is intended to support further research and development of

this agent in solid tumors.

Core Preclinical Data
Pamiparib has demonstrated significant preclinical activity, characterized by potent enzymatic

and cellular inhibition of PARP, effective PARP-DNA trapping, and robust anti-tumor efficacy in

various solid tumor models, particularly those with deficiencies in homologous recombination

(HR) repair pathways.

In Vitro Activity
The in vitro activity of pamiparib has been evaluated through enzymatic assays, cellular

mechanism-based assays, and anti-proliferative studies across a range of solid tumor cell lines.
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Parameter
IC50/EC50 Value
(nM)

Assay System/Cell
Line

Reference(s)

Enzymatic Inhibition

PARP1 0.83 - 1.3 Biochemical Assay [1][2][3]

PARP2 0.11 - 0.9 Biochemical Assay [1][2][3]

Cellular Activity

Intracellular PAR

Formation
0.24 Cellular Assay [4][5]

PARP-DNA Trapping 13

Fluorescence

Polarization (FP)

Binding Assay

[1][4][5]

Anti-proliferative

Activity

HCC1395 (Breast,

BRCA1 mutant)
42.5 CellTiter-Glo (7 days) [5]

MDA-MB-231 (Breast,

BRCA wt)
> 10000 CellTiter-Glo (7 days) [5]

MDA-MB-436 (Breast,

BRCA1 mutant)
- - [6]

SK-BR-3 (Breast,

BRCA wt)
- - [5]

In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of pamiparib as a single

agent and in combination with other therapies in various xenograft models of solid tumors.
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Tumor Model Treatment Key Findings Reference(s)

Breast Cancer

MDA-MB-436 (BRCA1

mutant) Xenograft

Pamiparib (1.6 - 12.5

mg/kg, BID, oral)

Induced tumor

regression and 100%

objective responses

(CR + PR) at day 29.

Showed ~16-fold

higher efficacy than

olaparib.

[6][7]

Small Cell Lung

Cancer (SCLC)

Patient-Derived

Xenograft (PDX)

Pamiparib (weak

single-agent activity)

Combination with

chemotherapies

showed good activity.

[1][4]

H209 Intracranial

Xenograft (TMZ-

resistant)

Pamiparib +

Temozolomide (TMZ)

Overcame TMZ

resistance, showed

significant tumor

inhibitory effects, and

prolonged survival.

[6]

Glioblastoma (GBM)

Patient-Derived

Xenograft (PDX)

Pamiparib +

Temozolomide (TMZ)

Potentiated the effects

of TMZ.
[4][8]

Pharmacokinetics and Brain Penetration
Pamiparib exhibits favorable pharmacokinetic properties, including the ability to cross the

blood-brain barrier, a critical feature for treating brain tumors and brain metastases.[6][9][10]
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Parameter Finding Model System Reference(s)

Brain Penetration
Brain-to-plasma ratio

of ~0.2 (20%)
C57 Mice [8]

PARP Inhibition in

Brain Tumors

3 mg/kg oral dose

sufficient to abrogate

PARylation

Intracranial Xenograft [6]

PK/PD Correlation

Dose-dependent

inhibition of

PARylation in tumors

correlated with drug

concentrations.

MDA-MB-436

Xenograft
[7]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This

section outlines key experimental protocols used to evaluate pamiparib.

PARP-DNA Trapping Assay (Western Blot-Based)
This assay quantifies the amount of PARP1 trapped on chromatin following drug treatment.

Materials:

Cell line of interest

Pamiparib

DNA-damaging agent (e.g., methyl methanesulfonate - MMS)

Subcellular protein fractionation kit (e.g., Thermo Scientific #78840)

RIPA Lysis Buffer with protease inhibitors

BCA Protein Assay Kit

Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with pamiparib or

vehicle control for a specified duration. In some experiments, co-treat with a DNA-damaging

agent like MMS to induce PARP recruitment to DNA.

Chromatin Fractionation: Harvest cells and perform subcellular fractionation according to the

manufacturer's protocol to isolate the chromatin-bound protein fraction.[11] Ensure inhibitors

are present throughout the fractionation process to prevent dissociation.[11]

Protein Quantification: Determine the protein concentration of the chromatin-bound fractions

using a BCA assay.

Western Blotting:

Normalize samples to the same protein concentration and prepare them for SDS-PAGE.

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane (e.g., 5% non-fat milk in TBST).

Incubate with primary anti-PARP1 antibody overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Develop the blot using a chemiluminescent substrate and capture the signal.

Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control for

the chromatin fraction.[12]

Analysis: Quantify the band intensities for PARP1 and Histone H3. Normalize the PARP1

signal to the Histone H3 signal. An increase in the normalized PARP1 signal in pamiparib-
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treated samples compared to controls indicates PARP1 trapping.

In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of pamiparib in

a subcutaneous xenograft model.

Materials:

Immunocompromised mice (e.g., NOD-SCID or athymic nude)

Cancer cell line of interest

Matrigel (optional)

Pamiparib formulation for oral gavage

Calipers for tumor measurement

Procedure:

Cell Preparation and Implantation:

Harvest cancer cells during their exponential growth phase.

Resuspend cells in a suitable medium (e.g., PBS), potentially mixed with Matrigel to

improve tumor take rate.

Subcutaneously inject the cell suspension into the flank of the mice.

Tumor Growth and Randomization:

Monitor tumor growth regularly using calipers.

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into

treatment and control groups.

Drug Administration:
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Administer pamiparib or vehicle control orally according to the planned dose and schedule

(e.g., twice daily for 28 days).[6]

Monitoring:

Measure tumor volume with calipers 2-3 times per week.

Monitor animal body weight and overall health as indicators of toxicity.

Endpoint and Analysis:

The study can be terminated when tumors in the control group reach a specific size, after

a fixed duration of treatment, or when signs of excessive toxicity are observed.

Calculate tumor growth inhibition (TGI) or objective response rates (e.g., partial or

complete response) based on tumor volume changes.[6]

Orthotopic Glioblastoma Xenograft Model
This model more closely recapitulates the tumor microenvironment of glioblastoma.

Procedure:

Cell Preparation: Prepare a single-cell suspension of glioblastoma cells (patient-derived or

cell line).

Stereotactic Intracranial Injection:

Anesthetize the mouse and fix its head in a stereotactic frame.

Create a small burr hole in the skull at specific coordinates.

Slowly inject the glioblastoma cell suspension into the brain parenchyma (e.g., cerebral

cortex).

Post-operative Care and Monitoring: Provide appropriate post-operative care and monitor for

neurological symptoms.

Treatment and Efficacy Assessment:
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Initiate treatment with pamiparib at a designated time point post-implantation.

Assess treatment efficacy by monitoring animal survival or by using imaging techniques

(e.g., MRI) to measure tumor size.

Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and

experimental processes related to the preclinical evaluation of pamiparib.
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Figure 1: Mechanism of Action of Pamiparib (BGB-290) and Synthetic Lethality.
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Figure 2: General Workflow for Determining In Vitro IC50 Values.
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Figure 3: Experimental Workflow for the PARP-DNA Trapping Assay.
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Figure 4: General Workflow for an In Vivo Xenograft Efficacy Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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